molecular formula C13H17NO3 B14407948 Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- CAS No. 81703-29-9

Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)-

Cat. No.: B14407948
CAS No.: 81703-29-9
M. Wt: 235.28 g/mol
InChI Key: NGGHWHVNIDFSQK-ZANVPECISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- is a complex organic compound with a unique structure that includes an acetamide group, an acetyloxy group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- typically involves multiple steps, including the formation of the acetamide group and the introduction of the acetyloxy and phenylethyl groups. Common synthetic routes may involve the use of protecting groups, selective deprotection, and coupling reactions under controlled conditions. Specific reagents and catalysts are often employed to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of new derivatives with improved efficacy and safety.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- include other acetamide derivatives and compounds with similar functional groups, such as:

  • N-(2-hydroxyethyl)acetamide
  • N-(2-methoxyethyl)acetamide
  • N-(2-phenylethyl)acetamide

Uniqueness

What sets Acetamide, N-((1S,2R)-2-(acetyloxy)-1-methyl-2-phenylethyl)- apart from these similar compounds is its specific stereochemistry and the presence of both acetyloxy and phenylethyl groups

Properties

CAS No.

81703-29-9

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

[(1R,2S)-2-acetamido-1-phenylpropyl] acetate

InChI

InChI=1S/C13H17NO3/c1-9(14-10(2)15)13(17-11(3)16)12-7-5-4-6-8-12/h4-9,13H,1-3H3,(H,14,15)/t9-,13-/m0/s1

InChI Key

NGGHWHVNIDFSQK-ZANVPECISA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)OC(=O)C)NC(=O)C

Canonical SMILES

CC(C(C1=CC=CC=C1)OC(=O)C)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.